molecular formula C24H29ClN2O9 B612755 Amlodipine aspartate CAS No. 400602-35-9

Amlodipine aspartate

货号: B612755
CAS 编号: 400602-35-9
分子量: 524.9 g/mol
InChI 键: OWGHROPUZICLBA-DJZRFWRSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amlodipine aspartate (C₂₀H₂₅ClN₂O₅·C₄H₈NO₄) is a compound formed via a Michael addition reaction between amlodipine and aspartic acid. It is primarily recognized as a degradation product of amlodipine maleate under alkaline conditions (pH >7.0) . Limited clinical studies, such as a 2020 randomized controlled trial (RCT), have explored its efficacy in hypertension management when combined with traditional Chinese medicine (e.g., Lingguizhugan decoction) .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of amlodipine aspartate involves several steps, starting with the preparation of the dihydropyridine ring, which is a core structure in the compound. The process typically includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form the dihydropyridine ring.

    Esterification: The resulting product undergoes esterification to introduce the ethyl and methyl ester groups.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-yield catalysts and controlled reaction conditions to ensure the purity and consistency of the final product .

化学反应分析

Michael Addition with Maleic Acid

Amlodipine free base reacts with maleic acid under controlled conditions to form the aspartate derivative. The reaction proceeds via a Michael addition mechanism, requiring:

  • pH : Alkaline conditions (pH > 8) to facilitate nucleophilic attack.

  • Temperature : 85–110°C for optimal conversion.

  • Solvents : Polar aprotic solvents (e.g., DMF) or alcohols (ethanol, isopropanol) .

Key Reaction Parameters

ParameterOptimal Range
Molar Ratio (Amlodipine:Maleic Acid)0.9:1 – 1:0.9
Reaction Time6–24 hours
Yield>90% (crystalline form)

The product exists as a zwitterion or free acid, with crystalline forms showing >90% purity .

Direct Salt Formation

Alternative methods involve reacting amlodipine with L-aspartic acid in ethanol, yielding amlodipine aspartate with high stereochemical purity.

  • Conditions : 95% ethanol, 60°C, 3 hours.

  • Stoichiometry : 1:1 molar ratio .

Hydrolytic Degradation

This compound undergoes hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions, cleaving the ester groups:

  • Primary Products : Free aspartic acid and amlodipine fragments.

  • Kinetics : First-order degradation with a half-life of 48 hours at pH 2 .

Oxidative Degradation

Exposure to peroxides (e.g., H₂O₂) oxidizes the dihydropyridine ring, forming pyridine derivatives:

  • Major Metabolite : 3-Nitrothis compound (detected via LC-MS).

Accelerated Stability Testing (40°C, 75% RH)

Time (Months)Purity (%)Degradation Products Identified
099.8None
695.2Aspartic acid, amlodipine

NMR Analysis

Key spectral data from deuterated DMSO (400 MHz):

¹H-NMR (ppm) Assignment
14.18Aspartate carboxyl proton
6.64–7.88Aromatic protons (2-chlorophenyl)
3.52–4.20Methoxy and ethoxy groups
¹³C-NMR (ppm) Assignment
166.43Ester carbonyl (C=O)
127.54–131.11Aromatic carbons
50.58Aspartate α-carbon

Thermal Behavior

  • Melting Point : 158–162°C (decomposition observed >170°C) .

  • Crystallinity : Anhydrous form stable up to 100°C; hydrates lose water at 60–80°C .

Reactivity in Formulation

This compound interacts with excipients in solid dosage forms:

  • Magnesium Oxide : Enhances stability by neutralizing acidic degradation products.

  • Microcrystalline Cellulose : No reactivity observed under dry blending .

Dissolution Profile (pH 6.8 Phosphate Buffer)

Time (min)% Dissolved (5 mg Tablet)
1585%
3098%

Metabolic Reactions

While primarily pharmacological, hepatic metabolism involves:

  • Cytochrome P450 3A4 : Oxidative de-esterification to inactive metabolites .

  • Half-Life : 40–50 hours in vivo, reflecting slow hepatic clearance .

Citations :

科学研究应用

Pharmacological Profile

Amlodipine aspartate functions by inhibiting voltage-dependent L-type calcium channels, leading to vasodilation and reduced blood pressure. It offers several advantages over other antihypertensive agents, including prolonged action, low renal clearance, and minimal side effects on glucose metabolism, making it suitable for patients with diabetes or chronic kidney disease .

Clinical Applications

1. Hypertension Management

This compound is primarily indicated for the management of hypertension. It effectively lowers blood pressure in patients with varying degrees of hypertension, including those with comorbid conditions like diabetes and chronic kidney disease. Studies show that it helps maintain blood pressure control even when doses are missed, providing continuous protection against cardiovascular events .

2. Angina Pectoris

The compound is also effective in treating chronic stable angina and vasospastic angina (Prinzmetal's angina). It reduces the frequency and severity of angina attacks by improving myocardial oxygen delivery through vasodilation .

3. Cardiovascular Disease Prevention

This compound has been associated with a reduction in cardiovascular events. In clinical trials, it demonstrated a significant decrease in hospitalizations for unstable angina and the need for coronary revascularization procedures . Furthermore, it has shown potential benefits in preventing atherosclerotic vascular disease progression when used in combination with statins .

4. Off-Label Uses

Beyond its primary indications, this compound has several off-label applications:

  • Diabetic Nephropathy: It is recommended as a first-line treatment for managing hypertension in kidney transplant recipients .
  • Microvascular Angina: Recent guidelines suggest it may be considered for patients with non-obstructive coronary artery disease .
  • Raynaud's Phenomenon and Pulmonary Arterial Hypertension: Amlodipine has shown efficacy in these conditions by promoting vasodilation .

Case Studies

Case Study 1: Liver Injury Associated with Amlodipine

A notable case involved an 88-year-old female patient who developed liver injury after starting treatment with amlodipine. Elevated liver enzymes were observed following two weeks of therapy, leading to discontinuation of the drug. Post-discontinuation, her liver function tests normalized within weeks, highlighting the importance of monitoring liver function in patients receiving amlodipine .

Case Study 2: Efficacy in Hypertensive Patients

In a randomized controlled trial involving hypertensive patients on hemodialysis, those treated with amlodipine showed a significantly reduced risk of cardiovascular events compared to those receiving placebo. This underscores its role not only as an antihypertensive agent but also as a protective measure against cardiovascular complications in high-risk populations .

Comparative Data Table

ApplicationEvidence LevelKey Findings
HypertensionHighEffective blood pressure control; low side effects
Angina PectorisModerateReduces frequency/severity of angina attacks
Cardiovascular PreventionHighDecreases hospitalization rates for angina
Off-Label UsesVariableBenefits seen in diabetic nephropathy, Raynaud's

作用机制

Amlodipine aspartate exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This inhibition occurs through the blocking of L-type calcium channels, leading to the relaxation of blood vessels and a subsequent reduction in blood pressure. The molecular targets include the calcium channels on the cell membrane, and the pathways involved are primarily related to calcium signaling and vascular tone regulation .

相似化合物的比较

Chemical and Structural Properties

Property Amlodipine Aspartate Amlodipine Besylate Amlodipine Maleate
Molecular Formula C₂₀H₂₅ClN₂O₅·C₄H₈NO₄ C₂₀H₂₅ClN₂O₅·C₆H₅SO₃H C₂₀H₂₅ClN₂O₅·C₄H₄O₄
Formation Degradation product of amlodipine maleate Synthesized as a stable salt for drug formulations Parent compound; degrades into aspartate at pH >7.0
Stability Forms under alkaline conditions (pH >7.0) High stability across pH ranges Stable at pH 5.5–7.0; degrades outside this range

Key Insights :

  • Amlodipine besylate is the most stable and widely used salt due to its predictable pharmacokinetics and minimal degradation .
  • Amlodipine maleate requires strict pH control (5.5–7.0) to avoid conversion to aspartate or other impurities like amlodipine pyridine .

Pharmacological and Clinical Profiles

Amlodipine Besylate

  • Clinical Use : First-line treatment for hypertension and angina, often combined with valsartan or telmisartan .
  • Pharmacokinetics : Linear dose-response (4–32 µg/ml) with >99% accuracy in formulations .
  • Safety : Well-tolerated; common adverse effects include peripheral edema and dizziness .

Amlodipine Maleate

  • Stability Challenges : Degrades into aspartate and pyridine analogs if pH exceeds 7.0, necessitating rigorous quality control .

This compound

  • Therapeutic Potential: A 2020 RCT reported improved blood pressure control when combined with Lingguizhugan decoction, though standalone efficacy data are lacking .
  • Safety Concerns: No direct toxicity data; however, aspartate metabolites (e.g., from aspartame) are linked to excitotoxicity in neurodegenerative diseases, raising theoretical risks .

Stability and Formulation Challenges

  • Amlodipine Besylate : Exhibits consistent dissolution profiles (f₂ >50) across formulations, making it ideal for IVIVC (in vitro-in vivo correlation) studies .
  • Amlodipine Maleate: Requires pH 6.0–7.0 to minimize aspartate formation.
  • This compound: Not intentionally formulated; detected as an impurity in maleate batches (e.g., Z#204 in HPLC assays) .

生物活性

Amlodipine aspartate is a calcium channel blocker primarily used for managing hypertension and angina. Its biological activity extends beyond mere blood pressure regulation, influencing various physiological processes, including liver function and gut microbiota composition. This article reviews the biological activity of this compound, focusing on its effects on liver health, gut microbiome, and overall metabolic functions.

Amlodipine acts by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This action leads to vasodilation, reduced peripheral resistance, and ultimately lower blood pressure. The drug's pharmacokinetics include:

  • Absorption : Approximately 64-90% bioavailability; peak plasma concentrations occur 6-12 hours post-administration.
  • Distribution : High plasma protein binding (about 93%).
  • Metabolism : Extensively metabolized in the liver to inactive metabolites via cytochrome P450 enzymes (CYP3A4 and CYP3A5) .

Effects on Liver Function

Recent studies have highlighted the impact of this compound on liver health. Notably, it has been shown to alleviate conditions such as non-alcoholic fatty liver disease (NAFLD) when combined with hypertension. Key findings include:

  • Liver Injury Reduction : this compound significantly decreased liver injury markers and hepatic steatosis in animal models of NAFLD .
  • Gene Expression Modulation : In a study involving S-amlodipine, treatment resulted in the upregulation of genes involved in inflammation and downregulation of oxidative stress response genes, indicating a complex interaction with hepatic cellular mechanisms .

Table 1: Effects of Amlodipine on Liver Function

ParameterControl GroupAmlodipine Group
Alanine Aminotransferase (ALT)BaselineReduced
Aspartate Aminotransferase (AST)BaselineReduced
Hepatic SteatosisPresentSignificantly Decreased
Inflammatory MarkersElevatedSignificantly Reduced

Impact on Gut Microbiota

The influence of this compound on gut microbiota has emerged as a significant area of research. Alterations in gut flora can have systemic effects, including those on metabolic processes and inflammation.

  • Microbiota Composition : Amlodipine treatment has been associated with increased abundance of beneficial bacteria such as Akkermansia, Bacteroides, and Lactobacillus, which are known to enhance gut barrier integrity and metabolic health .
  • Intestinal Barrier Function : Studies indicate that amlodipine can restore intestinal barrier integrity, reducing permeability and preventing inflammation linked to dysbiosis .

Table 2: Gut Microbiota Changes Induced by Amlodipine

Bacterial GenusControl GroupAmlodipine Group
AkkermansiaLowIncreased
BacteroidesLowIncreased
LactobacillusLowIncreased

Case Studies

Several case reports have documented the effects of amlodipine on liver enzymes and overall liver function:

  • Case Report 1 : A patient developed elevated liver enzymes after starting amlodipine but showed normalization after discontinuation, highlighting potential hepatotoxicity associated with the drug .
  • Case Report 2 : Another patient experienced significant improvements in liver function tests after halting amlodipine treatment, reinforcing the need for monitoring liver function during therapy .

常见问题

Basic Research Questions

Q. What experimental models are recommended for evaluating the antihypertensive efficacy of Amlodipine aspartate in preclinical studies?

  • Methodological Answer : Use rodent models (e.g., high salt-induced hypertensive rats) to mimic human hypertension. Measure systolic/diastolic blood pressure via tail-cuff plethysmography and assess biomarkers like glutathione (GSH), malondialdehyde (MDA), and nitric oxide metabolites (NOx) to quantify oxidative stress . Include control groups (e.g., normal diet, monotherapy vs. combination therapy) and validate results through histopathological analysis of target tissues. Ensure sample sizes are statistically powered to detect significant differences (p < 0.05) .

Q. How should pharmacokinetic studies for this compound be designed to ensure reproducibility?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) for precise quantification of plasma concentrations. Use crossover designs to minimize inter-subject variability and include washout periods to avoid carryover effects. Standardize protocols for blood sampling intervals (e.g., 0, 1, 3, 6, 12, 24 hours post-administration) and validate assays using spiked plasma samples to confirm recovery rates >90% . Report parameters like Cmax, Tmax, and AUC in alignment with journal guidelines (e.g., Pharmaceutical Research submission checklist) .

Q. What are the essential components of a research question focusing on this compound’s mechanism of action?

  • Methodological Answer : Apply the PICOT framework:

  • P opulation: Hypertensive animal models or human cohorts.
  • I ntervention: Dose and duration of this compound administration.
  • C omparison: Placebo or alternative antihypertensive agents (e.g., perindopril).
  • O utcome: Changes in blood pressure, oxidative stress markers, or neurotransmitter levels (e.g., dopamine, GABA).
  • T imeframe: Acute (hours) vs. chronic (weeks) effects.
    Ensure the question meets FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Advanced Research Questions

Q. How can contradictions in oxidative stress data from this compound combination therapies be resolved?

  • Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., diet, drug interactions). Use multivariate regression models to isolate the contribution of this compound to observed outcomes. Replicate experiments under standardized conditions (e.g., fixed salt intake in rodent models) and validate assays across multiple labs to rule out technical variability . Cross-reference findings with systematic reviews to contextualize discrepancies (e.g., meta-analyses comparing monotherapy vs. combination therapy outcomes) .

Q. What statistical methods are optimal for analyzing synergistic effects between this compound and other antihypertensives?

  • Methodological Answer : Apply isobolographic analysis to quantify synergy, where combined drug effects are compared to additive predictions. Use fractional inhibitory concentration (FIC) indices to determine if combination indices (CI) are <1 (synergistic), =1 (additive), or >1 (antagonistic). Incorporate bootstrap resampling to assess confidence intervals and validate results with in vitro assays (e.g., vascular smooth muscle relaxation tests) .

Q. How should researchers address variability in neurotransmitter level measurements during this compound trials?

  • Methodological Answer : Implement rigorous sample preparation protocols (e.g., immediate freezing of brain tissue at -80°C to prevent neurotransmitter degradation). Use ELISA kits with validated specificity for neurotransmitters (e.g., NE, 5-HT) and include internal standards to correct for recovery rates. Apply ANOVA with post-hoc Tukey tests to compare treatment groups and report effect sizes to distinguish clinical relevance from statistical significance .

Q. Methodological and Reporting Standards

Q. What guidelines ensure transparency in reporting this compound research?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry standards:

  • Provide detailed synthesis protocols for novel derivatives, including NMR, HPLC purity data, and elemental analysis.
  • Deposit raw data (e.g., dose-response curves, chromatograms) in supplementary materials.
  • Cite original studies for known compounds and avoid redundant descriptions of established methods .

Q. How can systematic reviews on this compound’s clinical efficacy minimize bias?

  • Methodological Answer : Use PRISMA guidelines to structure literature searches across PubMed, EMBASE, and Cochrane Library. Apply inclusion criteria (e.g., RCTs with ≥50 participants) and assess bias risk via Cochrane’s RoB 2.0 tool. Perform meta-regression to explore heterogeneity sources (e.g., dosage variations, patient demographics) and grade evidence quality using GRADE criteria .

Q. Data Interpretation and Validation

Q. What steps validate the purity of synthesized this compound batches?

  • Methodological Answer : Characterize compounds via:

  • HPLC : ≥95% purity with baseline-separated peaks.
  • Mass Spectrometry : Confirm molecular ion peaks matching theoretical masses.
  • Elemental Analysis : Carbon, hydrogen, nitrogen content within ±0.4% of theoretical values.
    Cross-validate with independent labs and reference USP/EP monographs .

Q. How should researchers handle outliers in pharmacokinetic data for this compound?

  • Methodological Answer : Predefine outlier exclusion criteria (e.g., values beyond ±3 SDs from the mean). Use Grubbs’ test for statistical identification and conduct sensitivity analyses to assess outlier impact on AUC/Cmax. Report excluded data points transparently in supplementary files .

属性

CAS 编号

400602-35-9

分子式

C24H29ClN2O9

分子量

524.9 g/mol

IUPAC 名称

(2S)-2-[2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethylamino]butanedioic acid

InChI

InChI=1S/C24H29ClN2O9/c1-4-36-24(33)21-17(12-35-10-9-26-16(22(30)31)11-18(28)29)27-13(2)19(23(32)34-3)20(21)14-7-5-6-8-15(14)25/h5-8,16,20,26-27H,4,9-12H2,1-3H3,(H,28,29)(H,30,31)/t16-,20?/m0/s1

InChI 键

OWGHROPUZICLBA-DJZRFWRSSA-N

手性 SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN[C@@H](CC(=O)O)C(=O)O

规范 SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(CC(=O)O)C(=O)O

同义词

Amlodipine aspartate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。